molecular formula C14H22O B075163 1-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-1-penten-3-one CAS No. 1335-46-2

1-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-1-penten-3-one

Cat. No. B075163
CAS RN: 1335-46-2
M. Wt: 206.32 g/mol
InChI Key: VPKMGDRERYMTJX-CMDGGOBGSA-N
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Description

“1-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-1-penten-3-one” is a chemical compound with the molecular formula C14H22O . It is also known by its CAS Number 7779-30-8 .


Molecular Structure Analysis

The molecular structure of this compound includes a cyclohexene ring, which is a six-membered ring with one double bond, and a pentenone group, which is a five-carbon chain with a double bond and a ketone functional group .


Physical And Chemical Properties Analysis

This compound has a density of 0.9±0.1 g/cm3, a boiling point of 238.2±9.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . It also has a molar refractivity of 55.3±0.3 cm3, a polar surface area of 17 Å2, and a molar volume of 207.3±3.0 cm3 .

Scientific Research Applications

  • Toxicology and Dermatology in Fragrance Materials : A study by Scognamiglio, Letizia, and Api (2013) focused on the toxicologic and dermatologic review of 1-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-1-penten-3-one when used as a fragrance ingredient. It detailed the physical properties and safety assessments of Alkyl Cyclic Ketones, a group to which this compound belongs (Scognamiglio, Letizia, & Api, 2013).

  • Chemical Transformations : Mikhailov and Ter-Sarkisyan (1965) discussed the transformations of related compounds, highlighting the reactivity and potential for derivatization of this class of chemicals (Mikhailov & Ter-Sarkisyan, 1965).

  • Synthesis Related to Vitamin A : Yanovskaya (1960) explored the synthesis of substances related to vitamin A, utilizing derivatives of 1-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-1-penten-3-one. This indicates its potential use in synthesizing nutritionally significant compounds (Yanovskaya, 1960).

  • Crystal Structure Studies : Ginderow (1995) conducted a study focusing on the crystal structure of a disubstituted 2-cyclohexenone, which is structurally related to the compound (Ginderow, 1995).

  • Preparation as an Intermediate in Retinol Acetate and Carotenoid Synthesis : Shen Run-pu (2008) discussed the preparation of a derivative of this compound as an important intermediate in the synthesis of retinol acetate and carotenoids (Shen Run-pu, 2008).

  • Antifungal Activity Research : Banerjee and Dureja (2010) examined the antifungal activity of certain derivatives of 1-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-1-penten-3-one, indicating its potential application in agriculture and pharmacology (Banerjee & Dureja, 2010).

properties

IUPAC Name

(E)-1-(2,6,6-trimethylcyclohex-2-en-1-yl)pent-1-en-3-one
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InChI

InChI=1S/C14H22O/c1-5-12(15)8-9-13-11(2)7-6-10-14(13,3)4/h7-9,13H,5-6,10H2,1-4H3/b9-8+
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InChI Key

VPKMGDRERYMTJX-CMDGGOBGSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C=CC1C(=CCCC1(C)C)C
Source PubChem
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Isomeric SMILES

CCC(=O)/C=C/C1C(=CCCC1(C)C)C
Source PubChem
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Molecular Formula

C14H22O
Record name 1-(2,6,6-TRIMETHYL-2-CYCLOHEXEN-1-YL)-1-PENTEN-3-ONE
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DSSTOX Substance ID

DTXSID501197970
Record name (1E)-1-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-1-penten-3-one
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Molecular Weight

206.32 g/mol
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Physical Description

1-(2,6,6-trimethyl-2-cyclohexen-1-yl)-1-penten-3-one is a clear, colorless to yellow liquid with a woody, violet odor. (NTP, 1992), Liquid, yellowish, oily liquid
Record name 1-(2,6,6-TRIMETHYL-2-CYCLOHEXEN-1-YL)-1-PENTEN-3-ONE
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Boiling Point

291 °F at 16 mmHg (NTP, 1992), 238.00 °C. @ 760.00 mm Hg
Record name 1-(2,6,6-TRIMETHYL-2-CYCLOHEXEN-1-YL)-1-PENTEN-3-ONE
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Record name 1-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-1-penten-3-one
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Flash Point

greater than 200 °F (NTP, 1992)
Record name 1-(2,6,6-TRIMETHYL-2-CYCLOHEXEN-1-YL)-1-PENTEN-3-ONE
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992)
Record name 1-(2,6,6-TRIMETHYL-2-CYCLOHEXEN-1-YL)-1-PENTEN-3-ONE
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Density

0.93 at 77 °F (NTP, 1992) - Less dense than water; will float, 0.921-0.930
Record name 1-(2,6,6-TRIMETHYL-2-CYCLOHEXEN-1-YL)-1-PENTEN-3-ONE
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Vapor Density

greater than 1 (NTP, 1992) (Relative to Air)
Record name 1-(2,6,6-TRIMETHYL-2-CYCLOHEXEN-1-YL)-1-PENTEN-3-ONE
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Product Name

1-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-1-penten-3-one

CAS RN

7779-30-8, 93302-56-8, 127-42-4, 1335-46-2
Record name 1-(2,6,6-TRIMETHYL-2-CYCLOHEXEN-1-YL)-1-PENTEN-3-ONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-1-penten-3-one
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Citations

For This Compound
9
Citations
YI Zonghui, CAO Jiangping, WEI Juanjuan… - Medicinal …, 2016 - search.ebscohost.com
[Objective] To extract essential oil from the leaves of thyme (Thymus Vulgaris).[Methods] Microwave-assisted hydnxlistillation was used as an effective method in extraction of thyme …
Number of citations: 1 search.ebscohost.com
C Dutra, D Pezo, MT de Alvarenga Freire… - … of chromatography A, 2011 - Elsevier
A method for the determination of volatile organic compounds (VOCs) in recycled polyethylene terephthalate and high-density polyethylene using headspace sampling by solid-phase …
Number of citations: 75 www.sciencedirect.com
CP Visser, H van der Wel… - Recueil des Travaux …, 1983 - Wiley Online Library
The photochemical reactions of 1b and 15b, ie the pivaloyl analogues of (E)‐α‐ (1a) and (E)‐β‐ionone (15a), have been examined. The replacement of the acetyl group in 1a by a …
Number of citations: 6 onlinelibrary.wiley.com
DQ Peng, ZX Yu, CH Wang, B Gong, YY Liu… - International Journal of …, 2020 - hindawi.com
Agarwood is generally used to make incense sticks in China and Southeast Asia. It emits smoke with a pleasant odor when burned. There are few reports on the chemical components …
Number of citations: 15 www.hindawi.com
AW Nørgaard, V Kofoed-Sørensen… - … science & technology, 2014 - ACS Publications
Cleaning agents often emit terpenes that react rapidly with ozone. These ozone-initiated reactions, which occur in the gas-phase and on surfaces, produce a host of gaseous and …
Number of citations: 65 pubs.acs.org
J LeBlanc, J Quanci, MJ Castaldi - Energy & Fuels, 2017 - ACS Publications
Coal pyrolysis tars produced from a United States bituminous coal in two reaction confinements of different aspect ratios (0.11:1.0 and 2.0:1.0) and at heating rates of 1, 3, and 10 C min …
Number of citations: 11 pubs.acs.org
CEM Keller - 2016 - search.proquest.com
Fetal alcohol spectrum disorder (FASD) is a completely preventable disease, that has profound effects on life-long health and function of the affected individual. Prevalence estimates of …
Number of citations: 3 search.proquest.com
N Abdo - 2014 - cdr.lib.unc.edu
Incorporation of novel toxicity screening approaches is a crucial tool for tackling the complex contemporary challenges in evaluating the human health hazards of exposure to chemicals…
Number of citations: 2 cdr.lib.unc.edu
任宗灿, 陈黎, 史天彩, 王晓瑜… - Tobacco Science & …, 2020 - search.ebscohost.com
: 为快速, 准确地分析烟草香味成分, 基于保留指数(RI) 建立了241 种烟草香味成分的GC-MS/MS 分析方法. 通过检测标准品确定241 种香味成分的RI, 同时利用RI 准确区分标准品中的异构体, …
Number of citations: 2 search.ebscohost.com

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